Ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms, making it a unique scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the Gewald reaction, which synthesizes ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate using ethyl acetoacetate, malononitrile, and sulfur in an ethanol medium with diethyl amine as a catalyst . This intermediate can then be further modified through various cyclization and substitution reactions to obtain the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to produce larger quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities.
Scientific Research Applications
Ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: This compound has shown potential in biological assays, particularly in the study of cell proliferation and apoptosis.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical structure.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in cancer cells, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate: A precursor in the synthesis of the target compound.
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Uniqueness
Ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate is unique due to its specific substitution pattern, which can confer distinct biological properties compared to other thienopyrimidine derivatives. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C17H16N4O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate |
InChI |
InChI=1S/C17H16N4O3S/c1-3-24-17(23)10-5-4-9(2)12(6-10)21-16(22)11-7-25-14-13(11)19-8-20-15(14)18/h4-8H,3H2,1-2H3,(H,21,22)(H2,18,19,20) |
InChI Key |
MJGXTPIKGLCFBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)NC(=O)C2=CSC3=C2N=CN=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.